N-(2-(5-methyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
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Overview
Description
Thiophene-based analogs, such as the compound , have been of interest to many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found, thiophene derivatives are known to be used in various applications, including as corrosion inhibitors .Scientific Research Applications
Thiophenylhydrazonoacetates in Heterocyclic Synthesis
Thiophenylhydrazonoacetates, related to the chemical structure of interest, are used in the synthesis of heterocyclic compounds such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These compounds have a wide range of applications in medicinal chemistry due to their diverse biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Synthesis of Polyfunctionally Substituted Derivatives
Another application involves the synthesis of polyfunctionally substituted pyran, pyridine, and pyridazine derivatives, demonstrating the versatility of related compounds in creating diverse heterocyclic structures with potential for biological activity (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Exploration of Novel Synthetic Pathways
The chemical structure of interest shares a framework with compounds used to explore novel synthetic pathways, such as the ANRORC rearrangement. This showcases its potential in developing new methods for synthesizing complex heterocyclic compounds (Ledenyova, Falaleev, Shikhaliev, Ryzhkova, & Zubkov, 2018).
Anticancer and Antibacterial Applications
Compounds with similar structures have been synthesized and evaluated for their cytotoxic activity against cancer cell lines and antibacterial properties, highlighting the potential of this compound in contributing to the development of new therapeutic agents (Hassan, Hafez, & Osman, 2014; Palkar, Patil, Hampannavar, Shaikh, Patel, Kanhed, Yadav, & Karpoormath, 2017).
Antitumor Agents
The compound's related structures have been used in the synthesis and characterization of new derivatives with significant anti-tumor activity, further underlining the potential research applications of this compound in oncology (Gomha, Edrees, & Altalbawy, 2016).
Future Directions
Properties
IUPAC Name |
N-[2-(5-methyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O2S/c1-12-11-14(16-7-4-10-25-16)20-22(12)9-8-19-18(23)17-13-5-2-3-6-15(13)24-21-17/h4,7,10-11H,2-3,5-6,8-9H2,1H3,(H,19,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKJBXUCNCTPBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCNC(=O)C2=NOC3=C2CCCC3)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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